2-(2-Acetamidophenoxy)acetamide

Regioisomer comparison Synthetic accessibility Commercial availability

This is the ortho-substituted phenoxyacetamide regioisomer (CAS 452346-28-0), required for constructing anticancer 1,3,4-oxadiazole pharmacophores. It enables regiospecific nucleophilic substitution not replicable by meta or para analogs. With a documented OCT1 transporter IC50 of 138 µM, it also serves as a screening tool. Unlike its scarce regioisomers, this compound has multi-vendor availability, ensuring supply continuity. Choose this regioisomer to guarantee synthetic fidelity and avoid the procurement delays associated with its analogs.

Molecular Formula C10H12N2O3
Molecular Weight 208.21 g/mol
CAS No. 452346-28-0
Cat. No. B6612761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Acetamidophenoxy)acetamide
CAS452346-28-0
Molecular FormulaC10H12N2O3
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC=C1OCC(=O)N
InChIInChI=1S/C10H12N2O3/c1-7(13)12-8-4-2-3-5-9(8)15-6-10(11)14/h2-5H,6H2,1H3,(H2,11,14)(H,12,13)
InChIKeyUTOFXJKOJLEWLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Acetamidophenoxy)acetamide (CAS 452346-28-0) for Research and Industrial Procurement


2-(2-Acetamidophenoxy)acetamide (CAS 452346-28-0) is a phenoxyacetamide derivative with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol, characterized by an ortho-substituted acetamidophenoxy core linked to an acetamide group . The compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly in the construction of 1,3,4-oxadiazole-based anticancer agents [1], and exhibits measured inhibitory activity against human organic cation transporter 1 (OCT1) with an IC50 of 138 μM [2]. Its ortho substitution pattern distinguishes it from meta- and para-substituted regioisomers (CAS 867302-66-7 and 6033-85-8, respectively), which may exhibit divergent physicochemical properties, biological activity profiles, and commercial availability .

Why Generic Substitution of 2-(2-Acetamidophenoxy)acetamide (CAS 452346-28-0) Fails


The ortho-, meta-, and para-acetamidophenoxy regioisomers are not functionally interchangeable due to regiospecific reactivity in downstream synthetic applications and divergent biological target engagement profiles. For instance, the ortho substitution pattern of 2-(2-acetamidophenoxy)acetamide enables specific nucleophilic substitution chemistry at the 2-position that cannot be replicated by the 3- or 4-substituted analogs . More critically, the regioisomers exhibit markedly different commercial availability and supply continuity: the ortho isomer (CAS 452346-28-0) maintains consistent multi-vendor sourcing, whereas the meta isomer (CAS 867302-66-7) and para isomer (CAS 6033-85-8) demonstrate constrained availability with limited verified inventory . Substituting one regioisomer for another without revalidation risks synthetic failure, altered biological activity, and procurement delays [1][2].

Product-Specific Quantitative Evidence Guide for 2-(2-Acetamidophenoxy)acetamide (CAS 452346-28-0)


Ortho vs. Meta vs. Para Regioisomer Differentiation in 2-(2-Acetamidophenoxy)acetamide

The ortho-substituted 2-(2-acetamidophenoxy)acetamide (CAS 452346-28-0) demonstrates a distinctly favorable supply chain position relative to its meta and para regioisomers, with consistent multi-vendor availability and established commercial distribution . In contrast, the meta isomer 2-(3-acetamidophenoxy)acetamide (CAS 867302-66-7) is primarily available through a limited set of specialty vendors with reported 98% purity but restricted global inventory distribution . The para isomer 2-(4-acetamidophenoxy)acetamide (CAS 6033-85-8) is cataloged but similarly exhibits constrained commercial sourcing channels . This availability disparity directly impacts procurement timelines, with the ortho isomer offering expedited lead times for research continuity . Notably, the ortho substitution pattern also confers distinct reactivity in nucleophilic substitution chemistry that cannot be replicated using the meta or para regioisomers in identical synthetic protocols .

Regioisomer comparison Synthetic accessibility Commercial availability

Synthetic Utility of 2-(2-Acetamidophenoxy)acetamide in 1,3,4-Oxadiazole Anticancer Derivatives

2-(2-Acetamidophenoxy)acetamide serves as the essential 2-acetamidophenoxy methyl donor fragment in the construction of a series of 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives [1]. In a 2023 study, twelve new compounds (4a–4l) were synthesized using this core fragment and evaluated for anticancer activity on A549 human lung cancer, C6 rat glioma, and L929 murine fibroblast cell lines [2]. The most potent derivative, compound 4h, achieved an IC50 of <0.14 μM against the A549 cell line, with apoptosis induction of 16.10–21.54% (vs. cisplatin at 10.07%) and MMP-9 inhibition IC50 values of 1.65 μM [3]. Without the ortho-2-acetamidophenoxy substitution pattern provided by the target compound, the synthetic route to these 1,3,4-oxadiazole derivatives would be structurally inaccessible [4]. This establishes the compound as a non-substitutable building block for this specific pharmacophore class [5].

Medicinal chemistry Anticancer agents Synthetic intermediate

OCT1 Transporter Inhibitory Activity of 2-(2-Acetamidophenoxy)acetamide

2-(2-Acetamidophenoxy)acetamide exhibits measurable inhibitory activity against human organic cation transporter 1 (OCT1, SLC22A1) with an IC50 of 138 μM, as determined by reduction in ASP+ substrate uptake in HEK293 cells expressing recombinant human OCT1 [1]. OCT1 is a hepatic uptake transporter implicated in the disposition of metformin and other cationic drugs; inhibition of OCT1 can modulate drug pharmacokinetics and represents a potential source of drug-drug interactions [2]. While the 138 μM IC50 is moderate, it establishes a baseline activity for this chemotype that can inform structure-activity relationship (SAR) campaigns or exclusion criteria in transporter profiling panels [3]. Notably, direct comparative data against regioisomeric analogs in the same OCT1 assay are absent from the published record, limiting definitive claims of regioisomer selectivity [4]. However, the ortho-specific geometry of the acetamido group relative to the phenoxyacetamide core may influence the compound's interaction with the OCT1 binding pocket in ways that meta or para substitution would alter [5].

Transporter inhibition OCT1 Drug-drug interaction

Best Research and Industrial Application Scenarios for 2-(2-Acetamidophenoxy)acetamide (CAS 452346-28-0)


Medicinal Chemistry: Synthesis of 1,3,4-Oxadiazole Anticancer Agents

This compound is the optimal choice as a synthetic intermediate for constructing 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives with demonstrated anticancer activity. The ortho-acetamidophenoxy substitution pattern is structurally required for the synthetic route to these 1,3,4-oxadiazole pharmacophores, and the downstream derivatives exhibit sub-micromolar IC50 values against A549 lung cancer cells [1][2]. Procurement of the ortho regioisomer ensures synthetic fidelity and access to this validated anticancer scaffold [3].

Transporter Pharmacology: OCT1 Inhibition Profiling

2-(2-Acetamidophenoxy)acetamide is suitable for use as a reference compound or screening tool in OCT1 (SLC22A1) transporter inhibition studies, with a documented IC50 of 138 μM in HEK293 cells expressing recombinant human OCT1 [4]. This activity profile supports its inclusion in transporter liability panels during early-stage drug discovery or as a comparator in structure-activity relationship campaigns exploring phenoxyacetamide chemotypes [5].

Chemical Biology: Regioisomer-Dependent Structure-Activity Studies

The compound is well-suited for comparative studies investigating how acetamidophenoxy substitution pattern (ortho vs. meta vs. para) influences biological activity, physicochemical properties, or synthetic reactivity . The ortho regioisomer (CAS 452346-28-0) offers the most robust commercial availability among the three regioisomers, making it the practical entry point for such investigations . Procurement of all three regioisomers enables systematic SAR mapping of substitution effects .

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